Lithium manganese dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium manganese dioxide is a chemical compound with the formula LiMnO₂. It is widely recognized for its application in lithium primary batteries, where it serves as the cathode material. This compound is known for its high energy density, stable voltage output, and safety features, making it a popular choice in various electronic devices and energy storage systems .

Synthetic Routes and Reaction Conditions:

Solid-State Reaction: One common method involves mixing lithium carbonate (Li₂CO₃) and manganese dioxide (MnO₂) powders, followed by calcination at high temperatures (around 800°C) to form this compound.

Sol-Gel Method: This method involves the formation of a gel from a solution containing lithium and manganese precursors, followed by drying and calcination.

Hydrothermal Synthesis: In this method, lithium and manganese precursors are dissolved in water and subjected to high temperatures and pressures in an autoclave.

Industrial Production Methods:

Combustion Method: This involves the combustion of a mixture of lithium and manganese salts, resulting in the rapid formation of this compound.

Types of Reactions:

Oxidation-Reduction Reactions: this compound undergoes redox reactions during the charge-discharge cycles in batteries.

Substitution Reactions: this compound can undergo substitution reactions where lithium ions are replaced by other metal ions, altering its electrochemical properties.

Common Reagents and Conditions:

Electrolytes: Common electrolytes used in reactions involving this compound include lithium hexafluorophosphate (LiPF₆) in organic solvents.

Conditions: These reactions typically occur under controlled temperatures and voltages to ensure stability and efficiency.

Major Products:

Lithium Manganese Oxide (LiMn₂O₄): Formed during the cycling of this compound in batteries.

Manganese Dioxide (MnO₂): Can be formed as a byproduct during the degradation of this compound.

Chemistry:

Battery Technology: this compound is extensively used in primary lithium batteries due to its high energy density and stable voltage output.

Catalysis: It is also explored as a catalyst in various chemical reactions due to its redox properties.

Biology and Medicine:

Medical Devices: this compound batteries are used in medical devices such as pacemakers and hearing aids, where long-term, reliable power sources are essential.

Industry:

Mécanisme D'action

Lithium manganese dioxide functions through an intercalation mechanism, where lithium ions move in and out of the manganese dioxide lattice during charge and discharge cycles. This process involves the reduction of Mn⁴⁺ to Mn³⁺ during discharge and the oxidation of Mn³⁺ to Mn⁴⁺ during charge . The three-dimensional structure of this compound provides a well-connected framework for the insertion and de-insertion of lithium ions, contributing to its high rate capability and stability .

Comparaison Avec Des Composés Similaires

Lithium Cobalt Oxide (LiCoO₂): Used in rechargeable lithium-ion batteries, known for its high energy density but higher cost and toxicity compared to lithium manganese dioxide.

Lithium Iron Phosphate (LiFePO₄): Known for its safety and long cycle life, but has a lower energy density compared to this compound.

Lithium Nickel Manganese Cobalt Oxide (LiNiMnCoO₂): Offers a balance between energy density, safety, and cost, making it a popular choice for electric vehicles.

Uniqueness of this compound:

Propriétés

IUPAC Name |

lithium;manganese(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Mn.2O/q+1;+2;2*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPLUVQSXUUQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

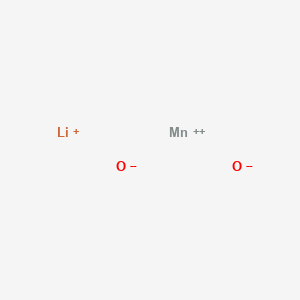

Canonical SMILES |

[Li+].[O-2].[O-2].[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMnO2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.